molecular formula C9H18N2O2 B122647 1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one CAS No. 145943-75-5

1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one

Cat. No. B122647
CAS RN: 145943-75-5
M. Wt: 186.25 g/mol
InChI Key: LCYDEQUXFYPGKY-UHFFFAOYSA-N
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Description

The compound "1-(4-(3-Hydroxypropyl)piperazin-1-yl)ethan-1-one" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives are known for their potential pharmacological properties and are often explored for their therapeutic applications. The compound contains a hydroxypropyl group and a ketone functionality, which may influence its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, electrochemical synthesis has been utilized to create arylthiobenzazoles by oxidizing a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles . Another approach involves the Mannich reaction, as demonstrated in the synthesis of novel derivatives starting from 2-acetylfuran . Additionally, the preparation of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides from 1-methyl piperazine and alkoxyphenyl isothiocyanates in ethereal solution has been reported . These methods highlight the diverse synthetic routes available for piperazine derivatives, which could be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure and vibrational spectra of piperazine derivatives can be studied using various spectroscopic techniques. Ab initio and density functional theory calculations have been employed to analyze the structure and vibrational parameters of a related compound, 4-(2-Hydroxyethyl) piperazine-1-ethanesulfonic acid . Similarly, NMR techniques, including DEPT, H-H COSY, HMQC, and HMBC, have been used to assign the complete NMR spectra of a dihydrochloride salt of a piperazine derivative . These studies provide insights into the molecular structure and could be applied to "this compound".

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions. The electrochemical oxidation of piperazine compounds can lead to Michael addition reactions with nucleophiles, resulting in disubstituted products . The crystal structure analysis of a piperazine derivative has revealed the presence of an intermolecular hydrogen interaction, which is significant for understanding the reactivity and interaction of such compounds . These findings suggest that "this compound" may also participate in similar chemical reactions due to its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be characterized by various analytical methods. The thermodynamic properties, charge distribution, and hyperpolarizability of these compounds can be calculated using computational methods . The antimicrobial activity of piperazine derivatives has been evaluated, indicating their potential biological relevance . Additionally, the pharmacological evaluation of piperazine derivatives for antipsychotic activity has been conducted, demonstrating their potential therapeutic applications . These studies provide a foundation for understanding the properties of "this compound" and its potential as a pharmacological agent.

properties

IUPAC Name

1-[4-(3-hydroxypropyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYDEQUXFYPGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466103
Record name 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

145943-75-5
Record name 3-(4-ACETYLPIPERAZIN-1-YL)PROPAN-1-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 1-acetylpiperazine (3.85 g, 30 mmol), potassium carbonate (8.3 g, 60 mmol) and 3-bromo-1-propanol (4 ml, 45 mmol) in acetonitrile (30 ml) was heated and stirred at 80° C. for 5 hours. After cooling, the mixture was filtered and the filtrate was evaporated. The residue was purified by column chromatography, eluting with increasingly polar mixtures of methylene chloride and ethanol. The fractions containing the expected product were combined and evaporated to give 3-(4-acetylpiperazin-1-yl)propan-1-ol (3.15 g, 56%).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 1-acetylpiperazine (3.85 g, 0.03 mol) and 3-bromopropan-1-ol (4 ml) containing potassium carbonate (8.3 g, 60 mmol) in acetonitrile (30 ml) was stirred at 80° C. for 5 hours. The solid was filtered and the filtrate was evaporated. The residue was purified by column chromatography eluting with ethanol/methylene chloride (1/9 followed by 3/7) to give 3-(4-acetylpiperazin-1-yl)propan-1-ol (3.15 g, 56%).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

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